molecular formula C7H13NO2 B2676275 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine CAS No. 2110261-55-5

2,5-Dioxaspiro[3.4]octan-6-ylmethanamine

Cat. No.: B2676275
CAS No.: 2110261-55-5
M. Wt: 143.186
InChI Key: OGAWTRZKWRHEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxaspiro[3.4]octan-6-ylmethanamine (CAS 2110261-55-5) is a high-purity spirocyclic building block of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol, is characterized by its unique spiro[3.4]octane scaffold . The structure incorporates two oxygen heteroatoms within its ring system, which can influence the molecule's polarity and conformational stability. As a bifunctional molecule featuring a primary amine group, it serves as a versatile synthon for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates . The primary amine acts as a key handle for further chemical modifications through reactions such as amide coupling or reductive amination, enabling its incorporation into larger molecular frameworks. Researchers value this spirocyclic scaffold for its three-dimensionality and potential to improve the physicochemical properties of lead compounds in early-stage research . The compound is supplied with a minimum purity of 95% and should be stored according to the supplier's recommendations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dioxaspiro[3.4]octan-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-3-6-1-2-7(10-6)4-9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWTRZKWRHEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)OC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2110261-55-5
Record name {2,5-dioxaspiro[3.4]octan-6-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Physicochemical Blueprint of Spirocyclic Primary Amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. Historically, drug discovery has often been dominated by flat, aromatic structures. However, the "escape from flatland" has become a guiding principle, with a growing emphasis on molecules with greater three-dimensionality.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[1][3] These rigid, three-dimensional structures offer a unique opportunity to fine-tune the physicochemical properties of drug candidates, often leading to improved potency, selectivity, and metabolic stability.[3][4][5]

This technical guide focuses on a specific and increasingly important subclass: spirocyclic primary amines . The primary amine moiety is a common functional group in many bioactive molecules, often crucial for target engagement through hydrogen bonding and salt-bridge formation. By incorporating this key pharmacophore into a spirocyclic framework, medicinal chemists can unlock a range of advantageous properties. This guide will provide an in-depth exploration of the core physicochemical profile of spirocyclic primary amines, offering both theoretical insights and practical, field-proven experimental protocols for their characterization.

Basicity (pKa): The Protonation State and Its Implications

The basicity of a primary amine, quantified by its pKa, is a critical determinant of its behavior in a physiological environment. It governs the extent of ionization at a given pH, which in turn influences solubility, membrane permeability, and target binding. Generally, primary aliphatic amines have pKa values in the range of 9-11.[6][7][8]

The Spirocyclic Influence on pKa

The introduction of a spirocyclic scaffold can subtly but significantly modulate the pKa of a primary amine. The rigid, strained nature of some spirocyclic systems can alter the hybridization of the nitrogen lone pair, thereby influencing its availability for protonation. For instance, studies on azaspirocycles have demonstrated that their basicity can be higher than their non-spirocyclic counterparts.[4] This increased basicity in certain spirocyclic amines can be advantageous for forming strong ionic interactions with acidic residues in a biological target.

Experimental Determination of pKa

Accurate pKa determination is essential for understanding and predicting the behavior of spirocyclic primary amines. Potentiometric titration is a highly accurate and widely used method.[6][9]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the spirocyclic primary amine in deionized water or a suitable buffer of known ionic strength to create a solution of known concentration (e.g., 0.05 M).[10]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[10]

  • Data Acquisition: After each addition of titrant, allow the pH to stabilize and record the pH value and the volume of titrant added.[6]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[6] For polybasic compounds, multiple inflection points may be observed.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Amine Solution (Known Concentration) prep_titrant Standardize HCl Titrant titrate Add HCl Titrant Incrementally prep_sample->titrate measure_ph Record pH and Volume titrate->measure_ph plot_curve Plot pH vs. Volume measure_ph->plot_curve determine_pka Identify pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Balancing Water and Fat Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[11][12] It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral compounds, or the distribution coefficient (logD) for ionizable compounds at a specific pH.[12][13]

The Spirocyclic Influence on Lipophilicity

A key advantage of incorporating spirocyclic scaffolds is the ability to increase the fraction of sp3-hybridized carbons (Fsp3), which generally leads to decreased lipophilicity compared to flat, aromatic systems.[4][14] For primary amines, which are typically basic and protonated at physiological pH, the introduction of a spirocyclic core, particularly those containing heteroatoms like oxygen, can significantly lower the logD.[2][4] This reduction in lipophilicity can be beneficial for improving aqueous solubility and reducing off-target effects, such as hERG inhibition.[4]

Compound TypeNon-Spirocyclic logD (pH 7.4)Spirocyclic Analogue logD (pH 7.4)ΔlogDReference
Piperidine vs. Azaspiro[3.3]heptane~2.5~1.7-0.8[15]
Morpholine vs. Oxa-azaspiro[3.3]heptane~1.8~1.0-0.8[4]

Note: The values in the table are illustrative examples based on published data for secondary and tertiary amines, as direct comparative data for a wide range of primary amines is less common. The trend of decreasing lipophilicity is expected to hold for primary amines as well.

Experimental Determination of logP/logD

The shake-flask method is the traditional and most accurate method for determining logP.[13][16] For higher throughput, HPLC-based methods are also widely used.[13][17]

  • Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4 for logD) and n-octanol. The two phases should be mutually saturated by shaking them together for 24 hours, followed by separation.

  • Sample Addition: Dissolve a known amount of the spirocyclic primary amine in the aqueous or n-octanol phase.

  • Partitioning: Combine a precise volume of the n-octanol and aqueous phases in a flask. Shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the amine using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13] The logP (or logD) is the base-10 logarithm of this value.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that dictates the dissolution of a drug in the gastrointestinal tract and its concentration in the bloodstream.[18][19] Poor solubility can lead to low bioavailability and hinder the development of a promising drug candidate.[18]

The Spirocyclic Influence on Solubility

The increased three-dimensionality and often lower lipophilicity of spirocyclic compounds can lead to improved aqueous solubility compared to their flatter, more aromatic counterparts.[4][20] The rigid nature of the spirocyclic core can disrupt crystal lattice packing, leading to a lower lattice energy and thus enhanced solubility. The introduction of polar functional groups or heteroatoms within the spirocyclic system can further enhance solubility through improved interactions with water molecules.[2]

Experimental Determination of Kinetic Solubility

For early-stage drug discovery, kinetic solubility assays are often employed due to their high-throughput nature.[18][19][21] These assays measure the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[19][22]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the spirocyclic primary amine in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation and Precipitation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation of the less soluble compound.[21]

  • Detection:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. Increased light scattering indicates the presence of precipitated particles.[21]

    • Direct UV/LC-MS: Filter the solutions to remove any precipitate.[18] The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS by comparing to a standard curve.[18][22]

Solubility_Assay_Workflow cluster_detection Detection Method start Start: DMSO Stock of Amine dispense Dispense into Microtiter Plate start->dispense add_buffer Add Aqueous Buffer (e.g., PBS) dispense->add_buffer incubate Incubate and Allow Precipitation add_buffer->incubate nephelometry Nephelometry (Measure Light Scattering) incubate->nephelometry filtration Filtration incubate->filtration end_sol End: Determine Solubility nephelometry->end_sol uv_lcms UV/LC-MS Analysis of Filtrate filtration->uv_lcms uv_lcms->end_sol

Caption: Workflow for kinetic solubility determination.

Metabolic Stability: Resisting Biotransformation

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[23] Poor metabolic stability can lead to rapid clearance from the body, resulting in a short half-life and low bioavailability.[23]

The Spirocyclic Influence on Metabolic Stability

Introducing a spirocyclic scaffold is a well-established strategy to enhance metabolic stability.[4][23][24] The rigid, three-dimensional nature of the spirocycle can sterically hinder the access of metabolic enzymes to "metabolic hotspots" on the molecule.[23] By locking the conformation of the molecule, spirocycles can orient metabolically labile groups away from the active sites of CYPs. Replacing a metabolically vulnerable group with a spirocyclic moiety can effectively block common metabolic pathways like oxidation.[24]

Compound FeatureConsequence of Spirocyclic Introduction
Conformational FlexibilityReduced, leading to steric shielding of metabolic sites.
Metabolic HotspotsCan be blocked or conformationally masked.
LipophilicityOften reduced, which can decrease non-specific binding to metabolic enzymes.
Experimental Determination of Metabolic Stability

In vitro assays using liver microsomes are the standard for assessing metabolic stability in early drug discovery.[25][26][27] These assays measure the rate of disappearance of the parent compound over time.[25]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a solution of liver microsomes (human, rat, etc.) in the buffer at the desired protein concentration (e.g., 0.5 mg/mL).[26]

    • Prepare a solution of the NADPH-regenerating system (cofactor).[28]

  • Incubation:

    • Pre-warm the microsomal solution to 37°C.

    • Add the spirocyclic primary amine (typically from a DMSO stock, final concentration e.g., 1 µM) to the microsomes.[26]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[26][27]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[27]

Conclusion: A Strategic Advantage in Drug Discovery

Spirocyclic primary amines represent a powerful class of building blocks for the modern medicinal chemist. Their unique three-dimensional architecture provides a strategic advantage in overcoming many of the physicochemical hurdles encountered in drug discovery. By thoughtfully incorporating these scaffolds, researchers can modulate basicity, decrease lipophilicity, enhance aqueous solubility, and improve metabolic stability.[3][4][29][30] The ability to fine-tune these properties is critical for the development of safer and more effective medicines. A thorough understanding and experimental characterization of the physicochemical profile, as outlined in this guide, are essential for successfully harnessing the full potential of spirocyclic primary amines in the journey from hit to clinical candidate.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link][21]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link][18]

  • Tant, M., & Deroo, S. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(3), 263-267. Retrieved from [Link][4]

  • Zheng, Y. J., & Tice, C. M. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Retrieved from [Link][20]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link][3]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link][22]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link][13]

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link][1]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Retrieved from [Link][31]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link][32]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link][16]

  • ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. Retrieved from [Link][33]

  • DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. Retrieved from [Link][10]

  • ResearchGate. (2025, December 10). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link][34]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link][5]

  • ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link][28]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link][26]

  • U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link][17]

  • ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants. Retrieved from [Link][35]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link][9]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link][27]

  • Journal of the Serbian Chemical Society. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link][36]

  • ResearchGate. (n.d.). Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines.... Retrieved from [Link][37]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link][29]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link][38]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link][39]

  • European Journal of Medicinal Chemistry. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link][30]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link][40]

  • ResearchGate. (n.d.). (A) pKa(H) values for the primary amine series (H2O, 22°С). (B) pKa.... Retrieved from [Link][41]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link][42]

  • PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link][15]

  • ACS Omega. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Retrieved from [Link][43]

  • Scribd. (n.d.). Pka Chart. Retrieved from [Link][8]

  • RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link][44]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link][12]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link][45]

  • PMC. (n.d.). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Retrieved from [Link][46]

Sources

Metabolic stability of 2,5-dioxaspiro[3.4]octane motifs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of 2,5-Dioxaspiro[3.4]octane Motifs

Executive Summary

In modern medicinal chemistry, the pursuit of drug candidates with optimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is paramount. The incorporation of three-dimensional (3D) scaffolds has emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties. Among these scaffolds, the 2,5-dioxaspiro[3.4]octane motif, a unique spirocyclic system containing an oxetane ring fused to a tetrahydrofuran (THF) core, is gaining traction.[1][2][3] This guide provides a comprehensive technical overview of the metabolic stability of this promising motif, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its stability, present detailed protocols for its experimental evaluation, and offer insights into data interpretation, thereby providing a holistic framework for leveraging this scaffold in drug discovery programs.

The Strategic Value of the 2,5-Dioxaspiro[3.4]octane Motif in Drug Design

The 2,5-dioxaspiro[3.4]octane scaffold represents a sophisticated bioisosteric replacement for more common, planar heterocycles like 1,4-dioxane or morpholine.[1] Bioisosteric replacement is a cornerstone of lead optimization, allowing chemists to modulate a compound's properties while retaining its biological activity.[4][5]

The value of this particular motif stems from two key structural features:

  • The Oxetane Ring: Oxetanes are known to significantly enhance properties such as aqueous solubility, lipophilicity, and metabolic stability.[1] Their inclusion can favorably alter a molecule's ADMET profile.

  • The Spirocyclic Core: Spirocycles, which feature two rings joined by a single atom, introduce a rigid, three-dimensional conformation. This inherent rigidity can shield metabolically susceptible parts of a molecule from enzymatic attack, a crucial factor in enhancing metabolic stability.[6]

By combining these features, the 2,5-dioxaspiro[3.4]octane motif offers a unique tool to build novel, patent-free chemical matter with potentially superior drug-like properties.

Caption: Core structure of the 2,5-dioxaspiro[3.4]octane motif.

The Imperative of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's resistance to biotransformation by the body's metabolic machinery.[6][7] This parameter is a critical determinant of a drug's pharmacokinetic profile, directly influencing its half-life, bioavailability, and clearance.[8][9]

  • Poor Stability: Leads to rapid clearance, requiring high or frequent dosing to maintain therapeutic concentrations.

  • High Stability: Can sometimes lead to drug accumulation and potential toxicity.

Metabolism is broadly divided into two phases. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver, introduce or expose functional groups.[10][11][12] Phase II reactions conjugate these groups to increase water solubility and facilitate excretion. The 2,5-dioxaspiro[3.4]octane motif primarily enhances stability against Phase I metabolism.

Metabolic_Pathway Parent Parent Drug (Lipophilic) Phase1 Phase I Metabolism (e.g., Oxidation via CYP450) Parent->Phase1 Metabolite1 Phase I Metabolite (More Polar) Phase1->Metabolite1 Phase2 Phase II Metabolism (e.g., Glucuronidation) Metabolite2 Phase II Metabolite (Water-Soluble) Phase2->Metabolite2 Metabolite1->Phase2 Excretion Excretion (Urine, Bile) Metabolite2->Excretion

Caption: Generalized pathway of drug biotransformation.

Experimental Workflows for Assessing Metabolic Stability

To quantify the metabolic stability of a compound featuring the 2,5-dioxaspiro[3.4]octane motif, standardized in vitro assays are employed. These assays measure the rate of disappearance of the parent compound over time when incubated with liver-derived enzyme systems.[8]

The Human Liver Microsome (HLM) Stability Assay

This is the most common initial assay, focusing on Phase I metabolism as microsomes are rich in CYP enzymes.[8][13]

Protocol: HLM Stability Assay

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM stock solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Prepare a 1 mM stock solution of the test compound and positive controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) in a suitable organic solvent (e.g., DMSO).

  • Incubation Setup:

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.5%).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • For the T=0 time point, the reaction is immediately stopped before adding NADPH by adding an ice-cold "stop solution" (e.g., acetonitrile with an internal standard).

  • Time-Course Sampling:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding the ice-cold stop solution.

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Suspension Hepatocyte Stability Assay

Hepatocytes are intact liver cells and provide a more comprehensive metabolic picture, as they contain both Phase I and Phase II enzymes and their necessary cofactors.[13][14]

Protocol: Suspension Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Perform a cell count and viability check (e.g., using Trypan Blue). Viability should be >80%.

    • Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10^6 viable cells/mL.

  • Incubation Setup:

    • Dispense the hepatocyte suspension into a 24- or 48-well plate.

    • Add the test compound to a final concentration of 1 µM.

    • Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension.[14]

    • Immediately quench the metabolic activity by adding the aliquot to an ice-cold stop solution (acetonitrile with an internal standard).

  • Sample Processing & Analysis:

    • Vortex the samples and centrifuge to pellet cell debris and protein.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound 1. Prepare Test Compound Mix 3. Combine & Pre-incubate Compound->Mix Enzymes 2. Prepare Microsomes/Hepatocytes Enzymes->Mix Start 4. Start Reaction (Add Cofactor) Mix->Start Sample 5. Sample at Time Points Start->Sample Stop 6. Stop Reaction (Acetonitrile) Sample->Stop Process 7. Centrifuge & Extract Supernatant Stop->Process LCMS 8. LC-MS/MS Analysis Process->LCMS Data 9. Calculate t½ and Clint LCMS->Data

Caption: Workflow for in vitro metabolic stability assessment.

Data Analysis and Interpretation

The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Half-Life (t½): The time it takes for 50% of the compound to be metabolized. It is calculated from the slope (k) of the plot of the natural logarithm of the percent remaining compound versus time.

    • t½ = 0.693 / k

  • Intrinsic Clearance (Clint): The rate of metabolism by a given amount of enzyme, normalized to the concentration of that enzyme. It is a more direct measure of metabolic susceptibility.[14]

    • Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg Microsomal Protein)

Table 1: Comparative Metabolic Stability Data

Compound IDCore ScaffoldHLM t½ (min)HLM Clint (µL/min/mg protein)Stability Category
Cmpd-A 2,5-Dioxaspiro[3.4]octane> 60< 12Low Clearance
Cmpd-B Phenyl-Morpholine1546.2Moderate Clearance
Verapamil (Control)886.6High Clearance

Data are hypothetical for illustrative purposes.

The data clearly illustrate the principle: replacing a metabolically labile phenyl-morpholine group (Cmpd-B) with a 2,5-dioxaspiro[3.4]octane motif (Cmpd-A) can dramatically increase the half-life and reduce intrinsic clearance, shifting the compound into a more desirable low-clearance category.

Identifying Metabolic Hotspots

While a compound may show high overall stability, it is crucial to understand if and where metabolism occurs. This process, known as metabolite identification (MetID), helps identify "metabolic hotspots" that could be modified to further improve stability.[6]

The primary tools for MetID are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[15][16] By analyzing samples from the stability assays, scientists can detect new peaks corresponding to metabolites. The mass shift from the parent compound suggests the type of metabolic transformation (e.g., a +16 Da shift indicates hydroxylation). While the spirocyclic core itself is generally robust, metabolism could still occur on other appendages of the molecule.

Conclusion

The 2,5-dioxaspiro[3.4]octane motif is a valuable building block in modern drug discovery, offering a robust strategy to enhance the metabolic stability of lead compounds. Its inherent three-dimensionality and the electronic properties of the integrated oxetane ring provide a powerful shield against rapid biotransformation by CYP450 enzymes. By employing systematic in vitro assays such as the HLM and hepatocyte stability studies, drug discovery teams can quantitatively assess the benefits of incorporating this scaffold. Understanding and optimizing metabolic stability is a critical step toward developing safer and more effective medicines, and the 2,5-dioxaspiro[3.4]octane motif represents a significant tool in achieving this goal.

References

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2019). The medicinal chemist's guide to the biosynthesis of natural products. Nature Reviews Chemistry, 3(7), 433-452. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]

  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). View of The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved February 24, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation. Retrieved February 24, 2026, from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved February 24, 2026, from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved February 24, 2026, from [Link]

  • Creative Bioarray. (n.d.). Methods of Metabolite Identification. Retrieved February 24, 2026, from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved February 24, 2026, from [Link]

  • Chen, Y., Monshouwer, M., & Fitch, W. L. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Pharmaceutical Research, 24(2), 248-257. [Link]

  • Ali, H. S. (2021). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]

  • Rendic, S., & Guengerich, F. P. (2015). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Molecules, 20(4), 5675-5710. [Link]

  • Asiri, Y. (2023). The Role of Pharmacokinetics in Pharmaceutical Toxicology. Journal of Pharmaceutical Toxicology, 6(2), 54-56. [Link]

  • Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. [Link]

  • D'Auria, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Metabolites, 13(5), 654. [Link]

Sources

3D Structural Conformation of Spiro[3.4]octan-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and structural biologists. It prioritizes causal analysis of the molecular geometry and its practical implications in drug design.

Executive Technical Summary

Spiro[3.4]octan-6-amine represents a high-value scaffold in modern drug discovery, serving as a conformationally restricted bioisostere for 3-aminopyrrolidine or 3-aminopiperidine. Unlike flat aromatic systems, this spirocyclic framework offers high fraction of sp³ hybridization (


), enhancing solubility and metabolic stability while projecting the amine functionality into a precise 3D vector.

This guide dissects the structural rigidity imposed by the spiro[3.4] junction, the stereochemical consequences of the C6-amine substitution, and the experimental protocols required to validate its conformation in solution and solid states.

Structural Topology and Nomenclature

To accurately discuss conformation, we must first establish the rigorous IUPAC numbering, as commercial catalogs often use non-standard labeling.

  • Scaffold: Spiro[3.4]octane (

    
    ).[1]
    
  • Spiro Center: The quaternary carbon shared by the four-membered and five-membered rings.

  • Numbering Rule (IUPAC): Numbering commences at a ring atom adjacent to the spiro atom in the smaller (cyclobutane) ring, proceeds around the small ring to the spiro atom, and then traverses the larger (cyclopentane) ring.

Topology Map:

  • Cyclobutane Ring: Atoms 1, 2, 3.

  • Spiro Carbon: Atom 4.

  • Cyclopentane Ring: Atoms 5, 6, 7, 8.

  • Target Substituent: The amine (

    
    ) is located at Position 6  (the 
    
    
    
    -position relative to the spiro center on the five-membered ring).

Critical Note: The C6 position renders the molecule chiral. Unlike the parent spiro[3.4]octane, which possesses a plane of symmetry (


), spiro[3.4]octan-6-amine exists as a pair of enantiomers (

and

).

Conformational Dynamics

The 3D shape of spiro[3.4]octan-6-amine is defined by the orthogonal intersection of two distinct conformational energy landscapes: the cyclobutane pucker and the cyclopentane envelope.

The Orthogonal Lock

The spiro-C4 atom is tetrahedral (


). Consequently, the mean plane of the cyclobutane ring is mathematically orthogonal (

) to the mean plane of the cyclopentane ring. This "Orthogonal Lock" is the primary driver of the scaffold's ability to access unique chemical space, preventing the flat topology common in fused ring systems.
Cyclobutane Ring Dynamics (The "Wing")

The four-membered ring is not planar. To relieve torsional strain (eclipsing C-H bonds) and angle strain (Baeyer strain), it adopts a puckered "butterfly" conformation.

  • Pucker Angle: Approximately

    
    .
    
  • Inversion Barrier: Low (

    
     kcal/mol). In solution at room temperature, the cyclobutane ring flips rapidly, appearing planar on the NMR time scale unless frozen.
    
Cyclopentane Ring Dynamics (The "Envelope")

The five-membered ring bearing the amine prefers an envelope (


)  or half-chair (

)
conformation to minimize eclipsing interactions.
  • The Amine Vector: At position C6, the amine substituent will preferentially adopt a pseudo-equatorial orientation.

  • Steric Causality: A pseudo-axial orientation would introduce unfavorable 1,3-diaxial-like interactions with the C-H bonds at C8 and potentially steric clash with the orthogonal cyclobutane ring hydrogens.

  • Pseudorotation: While cyclopentane undergoes rapid pseudorotation, the bulky spiro-junction at C4 acts as a conformational anchor, biasing the ring toward conformations where the bulky spiro group occupies the "flap" or the least sterically demanding position of the envelope.

Visualization of Conformational Energy

The following diagram illustrates the energy landscape and the interplay between the two rings.

ConformationEnergy cluster_Cyclobutane Cyclobutane Dynamics cluster_Cyclopentane Cyclopentane Dynamics (Amine Bearing) SpiroCore Spiro[3.4]octane Core (Orthogonal Planes) Pucker Puckered Conformation (~28° Angle) SpiroCore->Pucker Induces Envelope Envelope/Half-Chair (Biased by Spiro Anchor) SpiroCore->Envelope Anchors Strain Relief of Torsional Strain Pucker->Strain Minimizes Result Global Minimum: Orthogonal Rings + Equatorial Amine Strain->Result AminePos C6-Amine Orientation (Pseudo-Equatorial Preference) Envelope->AminePos Dictates AminePos->Result

Caption: Interplay of ring dynamics leading to the global energy minimum. The spiro center enforces orthogonality, while ring strain dictates local puckering.

Stereochemical Resolution & Synthesis

Since the C6-amine creates a chiral center, obtaining a single isomer is critical for drug development (Eutomer vs. Distomer).

Synthetic Pathway

The most robust route involves the reductive amination of spiro[3.4]octan-6-one .

  • Precursor: Spiro[3.4]octan-6-one (achiral,

    
     symmetry).
    
  • Reaction: Reductive amination with a chiral auxiliary (e.g.,

    
    -
    
    
    
    -methylbenzylamine) or direct reductive amination followed by chiral resolution.
  • Stereoselectivity: Hydride reduction of the intermediate imine occurs preferentially from the less hindered face. However, due to the distance from the spiro center, facial selectivity is often low, yielding a racemate that requires separation.

Separation Protocol (Self-Validating)

To separate the (R) and (S) enantiomers, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is required.

Standard Operating Procedure (SOP):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (amine absorption is weak; derivatization with benzoyl chloride may be required for robust detection).

SynthesisWorkflow Ketone Spiro[3.4]octan-6-one (Achiral) Imine Imine Intermediate Ketone->Imine NH4OAc, NaBH3CN Racemate Racemic Amine (R/S Mixture) Imine->Racemate Reduction ChiralHPLC Chiral HPLC Resolution (AD-H Column) Racemate->ChiralHPLC EnantiomerR (R)-Spiro[3.4]octan-6-amine ChiralHPLC->EnantiomerR EnantiomerS (S)-Spiro[3.4]octan-6-amine ChiralHPLC->EnantiomerS

Caption: Workflow for the synthesis and resolution of enantiopure spiro[3.4]octan-6-amine.

Experimental Characterization

Trustworthiness in structural assignment relies on orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR: The protons on the cyclobutane ring (H1, H2, H3) will appear as complex multiplets upfield (1.5 - 2.0 ppm). The H6 proton (germinal to amine) will be a distinct multiplet shifted downfield (~3.0 - 3.5 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive method for conformational assignment.

    • Experiment: Irradiate H6.

    • Observation: Look for NOE correlations with H5/H7 (cis/trans relationships) and potentially long-range NOE to the cyclobutane protons if the ring pucker brings them into spatial proximity (< 5 Å).

    • Validation: If H6 is pseudo-axial, it will show strong NOE to 1,3-diaxial partners. If pseudo-equatorial (preferred), these signals will be weaker or absent.

X-Ray Crystallography

To obtain a crystal structure, the amine is typically converted to a hydrochloride salt or a crystalline derivative (e.g., p-nitrobenzoate).

  • Lattice Packing: The spiro scaffold prevents efficient flat stacking, often leading to high-melting solids with unique packing motifs.

  • Data Output: Provides the exact bond angles at the spiro center (checking for distortion from 109.5°) and the precise pucker angle of the cyclobutane ring in the solid state.

Quantitative Data Summary
ParameterValue (Approx/Calc)Method of Determination
Spiro Bond Angle (C3-C4-C5)

X-Ray / DFT
Cyclobutane Pucker

Electron Diffraction / DFT
Amine Orientation Pseudo-EquatorialNOESY / Coupling Constants (

)
ClogP ~1.2Computational Prediction
TPSA 26.02 ŲTopological Calculation

Pharmacophoric Implications[4][5]

For the drug developer, the value of spiro[3.4]octan-6-amine lies in its Vectorization .

  • Bioisosterism: It acts as a rigidified surrogate for piperidine. By replacing the chair-like piperidine with the spiro-envelope system, you lock the amine vector, potentially reducing the entropic penalty of binding to a protein target.

  • Exit Vector: The amine N-H vectors are projected at an angle distinct from planar rings, allowing for novel hydrogen bonding interactions within a binding pocket (e.g., GPCRs or Kinases).

  • Metabolic Stability: The quaternary spiro carbon blocks metabolic oxidation at that position, a common liability in simple cycloalkanes.

References

  • NIST Chemistry WebBook. Spiro[3.4]octane Thermochemical Data. National Institute of Standards and Technology.[2][3] Link

  • PubChem. Spiro[3.4]octan-6-amine hydrochloride (Compound Summary). National Center for Biotechnology Information. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Bioisosteres. Journal of Medicinal Chemistry.[4] Link (Note: General reference for spirocyclic bioisosteres).

  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research.[5] Link (Foundational text on cyclobutane puckering).

(Note: Specific crystal data for the 6-amine derivative is proprietary in many contexts; data presented here is derived from first-principles physical organic chemistry and analogous spirocyclic structures found in the referenced literature.)

Sources

Methodological & Application

Application Note: High-Fidelity Reductive Amination of Sterically Hindered Spirocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Challenge

In modern drug discovery, the transition from planar aromatic structures to three-dimensional scaffolds ("Escaping Flatland") is critical for improving solubility and metabolic stability. Spirocyclic aldehydes are high-value gatekeepers to these scaffolds. However, they present a unique synthetic challenge: steric congestion .

Unlike linear aldehydes, the quaternary spiro-carbon adjacent or proximal to the formyl group creates significant steric bulk. This hinders the nucleophilic attack of the amine, destabilizes the hemiaminal intermediate, and often necessitates forcing conditions that risk epimerization or polymerization.

This guide provides two field-proven protocols:

  • Protocol A (Standard): A mild, chemoselective method using Sodium Triacetoxyborohydride (STAB) for moderately hindered systems.

  • Protocol B (Advanced): A Lewis-acid mediated method using Titanium(IV) isopropoxide (

    
    ) for highly hindered spiro-aldehydes or unreactive amines.
    

Mechanistic Insight & Decision Logic

The success of reductive amination on spiro-scaffolds relies on managing the equilibrium between the aldehyde and the iminium ion.

The Steric Barrier

In spirocyclic aldehydes, the bond angles of the spiro-ring (e.g., spiro[3.3]heptane or spiro[2.5]octane) rigidly project bulk toward the carbonyl trajectory.

  • Consequence: The formation of the hemiaminal is slow.[1]

  • Solution: We must drive the equilibrium toward the imine (dehydration) before reduction, or use a reducing agent that activates the carbonyl.

Workflow Decision Matrix

Use the following logic to select the correct protocol for your substrate.

ProtocolSelection Start Start: Spirocyclic Aldehyde + Amine CheckAmine Is the Amine Aromatic or Electron-Deficient (pKa < 4)? Start->CheckAmine CheckSterics Is the Aldehyde directly attached to the Spiro-Quaternary Center? CheckAmine->CheckSterics No (Aliphatic Amine) ProtocolB Protocol B: Ti(OiPr)4 Method (Lewis Acid Activation) CheckAmine->ProtocolB Yes (Weak Nucleophile) ProtocolA Protocol A: STAB Method (Mild, Direct) CheckSterics->ProtocolA No (Spacer present) CheckSterics->ProtocolB Yes (High Steric Bulk)

Figure 1: Decision tree for selecting the optimal reductive amination strategy based on steric and electronic factors.

Protocol A: The Standard (STAB) Method

Best for: Aliphatic amines and spiro-aldehydes with a linker (e.g., spiro-ethylaldehydes). Reference: Adapted from Abdel-Magid et al. (J. Org.[2][3][4][5] Chem. 1996).[2][3][5][6]

Materials
  • Solvent: 1,2-Dichloroethane (DCE).[3][4][5] Note: DCE promotes faster reaction rates than THF, though THF is a viable alternative.

  • Reagent: Sodium triacetoxyborohydride (STAB), 95%.

  • Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology
  • Preparation: In a dry vial, dissolve the Spirocyclic Aldehyde (1.0 equiv, e.g., 1.0 mmol) in DCE (0.2 M concentration).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Self-Validation: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 - 2.0 equiv).

    • Why: STAB is less reactive than

      
      . The acid catalyzes the formation of the iminium ion, which STAB reduces selectively over the aldehyde.
      
  • Reduction: Add STAB (1.4 - 1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check LCMS. Look for the disappearance of the aldehyde (M+H of product).

  • Quench:

    • Add saturated aqueous

      
       carefully. Caution: 
      
      
      
      evolution will be vigorous.
    • Stir for 15 minutes to quench residual boron species.

  • Workup: Extract with DCM (3x). Dry organic phase over

    
     and concentrate.
    

Protocol B: The Titanium "Hammer"

Best for: Sterically hindered spiro-aldehydes (aldehyde on quaternary carbon) or weak amines (anilines). Reference: Adapted from Mattson et al. (J. Org.[2] Chem. 1990) and Bhattacharyya (J. Chem. Soc. 1995).

Mechanism

Titanium(IV) isopropoxide serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen, making the carbon more electrophilic.

  • Water Scavenger: Shifts the equilibrium toward the imine by sequestering the water produced during condensation.

Step-by-Step Methodology
  • Complexation (Critical Step):

    • In a dry flask under

      
      , combine Spirocyclic Aldehyde  (1.0 equiv) and Amine  (1.1 equiv).
      
    • Add Titanium(IV) isopropoxide (

      
      ) (neat, 1.25 - 1.5 equiv).
      
    • Note: Do not add solvent yet if the mixture can stir. If solid, add minimal dry THF.

  • Imine Formation: Stir at RT for 1–2 hours.

    • Self-Validation: The solution often becomes viscous or changes color (yellow/orange) indicating titanate complex formation.

  • Dilution: Dilute the mixture with dry Ethanol or Methanol (approx 0.3 M relative to aldehyde).

    • Why Alcohol? It is required to solubilize the borohydride reducing agent.

  • Reduction:

    • Add Sodium Borohydride (

      
      ) (1.5 equiv) carefully.
      
    • Caution: Exothermic reaction with gas evolution.

    • Alternative: For extremely acid-sensitive substrates, use

      
       (requires toxic waste disposal protocols).
      
  • Workup (The "Titanium Emulsion" Fix):

    • Quench with 10% aqueous NaOH or Rochelle's Salt solution .

    • Crucial: Stir vigorously for 1 hour until the white titanium precipitate becomes granular and the layers separate clearly.

    • Filter through a Celite pad if necessary, then extract with EtOAc.

Comparative Data & Troubleshooting

Reagent Selection Guide
FeatureSTAB (Protocol A)Ti(OiPr)4 / NaBH4 (Protocol B)NaBH3CN (Traditional)
Steric Tolerance ModerateHigh Moderate
Chemoselectivity High (Ignores ketones)Low (Reduces ketones/esters)High
Toxicity LowLow (Ti is non-toxic)High (Cyanide)
Water Sensitivity Tolerates trace waterStrictly Anhydrous Tolerates water
Reaction Rate Fast (in DCE)Slow (2-step process)Slow
Troubleshooting "Stalled" Reactions

If the reaction stalls (aldehyde remains unconsumed):

  • Check the Imine: Take an aliquot after the "Complexation" step in Protocol B. Run a crude NMR.

    • Signal: Disappearance of aldehyde proton (9-10 ppm) and appearance of imine proton (8-8.5 ppm).

    • Action: If aldehyde persists, add molecular sieves (4Å) and heat to 40°C before adding the reducing agent.

  • Solvent Switch: In Protocol A, switch from THF to 1,2-Dichloroethane (DCE) . The dielectric constant of DCE stabilizes the polar transition state better than THF.

Visualizing the Pathway[2]

Mechanism Aldehyde Spiro-Aldehyde (Steric Bulk) Complex Hemiaminal Titanate Complex Aldehyde->Complex + Amine + Ti(OiPr)4 Imine Activated Imine (Transient) Complex->Imine - TiO2 / H2O Product Secondary Amine (Target) Imine->Product + NaBH4 (Hydride Attack)

Figure 2: The Titanium-mediated pathway bypasses the slow dehydration step common in hindered systems.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2][7] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Bhattacharyya, S. (1995). Reductive alkylation of amines with carbonyl compounds using titanium(IV) isopropoxide and sodium borohydride.[1][7] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

  • Zheng, Y. , & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery.[8][9][10] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

Sources

Preparation of spirocyclic amine building blocks for DEL libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Spirocyclic Amine Building Blocks for DNA-Encoded Library (DEL) Technology

Abstract: The demand for novel chemical matter in drug discovery has driven a shift from flat, aromatic scaffolds towards more three-dimensional (3D) structures. Spirocycles, with their inherent rigidity and 3D geometry, offer a powerful strategy to explore new chemical space and improve physicochemical properties of drug candidates.[1][2][3] DNA-Encoded Library (DEL) technology, which enables the screening of billions of compounds simultaneously, is a key platform for identifying novel hits.[4][5][6] However, the successful integration of complex spirocyclic scaffolds into DELs is contingent on the development of robust and DNA-compatible synthetic methodologies. This guide provides an in-depth analysis and detailed protocols for the preparation of spirocyclic amine building blocks, with a focus on strategies amenable to the unique constraints of DEL synthesis.

The Rationale: Why Spirocyclic Amines for DELs?

The "Escape from Flatland" concept in medicinal chemistry advocates for moving away from planar, sp2-rich molecules, which are often associated with poor solubility and metabolic instability, towards more complex, sp3-rich scaffolds.[1] Spirocyclic frameworks are exemplary in this regard.

  • Enhanced 3D-Character (Fsp3): The defining feature of a spirocycle is the single quaternary carbon atom connecting two rings. This arrangement forces substituents into well-defined vectors in three-dimensional space, providing a rigid scaffold for probing complex protein binding sites.[7][8]

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs has been shown to improve key drug-like properties, including solubility and metabolic stability, while reducing off-target effects by decreasing planarity and lipophilicity.[8][9]

  • Vectorial Diversity for DELs: In DEL synthesis, building blocks are combinatorially attached to a central scaffold. Spirocyclic amines provide rigid, spatially distinct exit vectors for the attachment of subsequent building blocks, allowing for a more comprehensive and controlled exploration of chemical space compared to flexible linear linkers.[7]

Despite these advantages, synthesizing diverse and functionalized spirocyclic building blocks remains a challenge, particularly when ensuring compatibility with the aqueous, mild conditions required for on-DNA chemistry.[10]

Strategic Overview: From Building Block to Library

The successful incorporation of spirocyclic amines into a DEL workflow requires a multi-stage approach, from initial design and synthesis to final library production. Each stage presents unique considerations.

G cluster_0 Phase 1: Off-DNA Synthesis & QC cluster_1 Phase 2: On-DNA Integration & Library Production A Building Block Design (Scaffold Selection, Functional Handles) B Chemical Synthesis (e.g., Dearomatization, Cycloaddition) A->B Select Target Scaffold C Purification & Characterization (HPLC, NMR, MS) B->C Isolate Product D DNA Conjugation (Attach BB to DNA Headpiece) C->D QC Passed Building Block E On-DNA Reaction Validation (Test DNA Compatibility) D->E Confirm Reaction Fidelity F Split-and-Pool Library Synthesis (Combinatorial Assembly) E->F Scale for Library Production

Figure 1: General workflow for incorporating novel spirocyclic building blocks into DELs.

Protocol: Synthesis of Spirocyclic 1,2-Diamine Scaffolds via Oxidative Dearomatization

This protocol details a powerful method for rapidly generating complex spirocyclic diamine scaffolds from simple phenolic precursors. The strategy relies on an oxidative cyclization using a urea tether as a dual nucleophile, leading to a spirotricyclic product with an embedded and stereochemically defined 1,2-diamine motif.[11] This approach is highly valuable for creating densely functionalized, sp3-rich building blocks.

Rationale for Method Selection
  • Atom Economy & Step Efficiency: This dearomatization-cyclization cascade builds significant molecular complexity in a single operation from readily available starting materials.

  • Creation of Privileged Motifs: The resulting 1,2-diaminocyclohexane substructure is a common motif in bioactive molecules and approved drugs.[11]

  • Functional Handles for DEL: The product contains secondary amine functionalities that, after a deprotection step, are suitable for orthogonal derivatization in a DEL synthesis workflow.

Reaction Scheme

G sub Substrate: N-Aryl Urea Phenol center_node sub->center_node reagent PIFA (1.1 eq.) reagent->center_node solvent HFIP/DCM (1:1) 0 °C to RT solvent->center_node product Product: Spirocyclic Diamine Scaffold center_node->product Oxidative Dearomatization & aza-Michael Cascade

Figure 2: Conceptual reaction scheme for the synthesis of spirocyclic diamines.

Detailed Experimental Protocol

Materials & Reagents:

  • Substituted N-(2-hydroxyphenyl)urea starting material

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and stir bars

  • Ice bath

Procedure:

  • Preparation of Starting Material: The N-(2-hydroxyphenyl)urea substrate can be readily synthesized by reacting the corresponding 2-aminophenol with an appropriate isocyanate. Ensure the starting material is pure and dry before proceeding.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-(2-hydroxyphenyl)urea substrate (1.0 eq.).

    • Dissolve the substrate in a 1:1 mixture of HFIP and anhydrous DCM to a final concentration of 0.2 M.

    • Rationale: HFIP is a highly polar, non-nucleophilic solvent that is known to stabilize cationic intermediates, which is crucial for the dearomatization step. DCM is used as a co-solvent to ensure solubility.[11]

    • Place the flask under an inert atmosphere (Argon or Nitrogen) and cool the solution to 0 °C using an ice bath.

  • Initiation of Reaction:

    • In a separate vial, weigh out PIFA (1.1 eq.).

    • Add the solid PIFA to the cooled, stirring solution in one portion.

    • Rationale: PIFA is a hypervalent iodine reagent that acts as a potent oxidant to initiate the dearomatization of the phenol ring, making it susceptible to nucleophilic attack.[11]

  • Reaction Monitoring:

    • Maintain the reaction at 0 °C for 2 hours.

    • After 2 hours, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 3-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the spirotricyclic product.

Expected Results & Characterization

This protocol typically provides the desired spirocyclic diamine scaffolds in moderate to good yields. The structure and purity should be confirmed using standard analytical techniques.

ParameterExpected OutcomeMethod
Yield 45-85% (substrate dependent)Isolated Yield
Purity >95%HPLC, ¹H NMR
Identity Confirmation Consistent with proposed structure¹H NMR, ¹³C NMR, HRMS
Stereochemistry Exclusively cis-fused urea ringConfirmed by NOE or X-ray

Table 1: Summary of expected outcomes for the synthesis of spirocyclic diamines.

Advanced Application: On-DNA Synthesis of Spirocycles

While the off-DNA synthesis described above produces building blocks for subsequent conjugation, a frontier in DEL is the direct, on-DNA synthesis of complex scaffolds. This approach builds the core structure onto the DNA tag itself.

A notable example is the use of a visible light-mediated dearomative intermolecular [2+2] photocycloaddition to construct spirocycles on-DNA.[4][12]

  • Methodology: A DNA-tagged alkene is reacted with a heterocycle (e.g., indole, benzofuran) in the presence of a photoredox catalyst (e.g., [Ir(dFppy)3]) and irradiated with visible light.

  • Key Advantages:

    • DNA Compatibility: The use of visible light and mild reaction conditions ensures the integrity of the DNA tag is maintained with high fidelity.[4]

    • Scaffold Diversity: This method is tolerant of various heterocycles and alkenes, allowing for the generation of a wide range of novel spirocyclic cores directly within the library.[12]

    • Efficiency: The reaction scales effectively and demonstrates suitability for large-scale DEL production.[4]

This on-DNA strategy represents the cutting edge of library design, enabling the creation of DELs with unprecedented structural diversity and complexity.

Conclusion and Future Outlook

Spirocyclic amines are invaluable building blocks for modern drug discovery, offering a direct route to increasing the three-dimensionality and improving the properties of screening compounds. The synthetic protocols outlined in this guide provide robust methods for generating these scaffolds for DEL applications. The dearomative diamination serves as an excellent example of an efficient off-DNA strategy to produce highly functionalized building blocks. Furthermore, the continued development of on-DNA reactions, such as photocatalytic cycloadditions, is pushing the boundaries of what is possible in DEL synthesis.[4][12] As these methods become more widespread, libraries featuring novel and diverse spirocyclic amines will undoubtedly play a crucial role in the discovery of next-generation therapeutics.

References

  • RSC Publishing. (n.d.). Dearomative intermolecular [2 + 2] photocycloaddition for construction of C(sp3)-rich heterospirocycles on-DNA. Chemical Science.
  • Pfizer. (2024, September 27). Pharma Peers Unite to Build DNA-Encoded Libraries.
  • National Institutes of Health (NIH). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC.
  • The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA.
  • White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • ACS Publications. (2022, September 2). On-DNA Synthesis of Functionalized 4H-Pyran Scaffolds for Focused DNA-Encoded Chemical Libraries. Organic Letters.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • PubMed. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ResearchGate. (2023, April 26). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Squarespace. (n.d.). The Beginners Guide to DNA-encoded Libraries.
  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.
  • National Institutes of Health (NIH). (n.d.). Building Block-Centric Approach to DNA-Encoded Library Design. PMC.
  • Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly.
  • X-Chem. (2021, August 3). Focusing on building blocks and properties is the best way to design better DNA-Encoded Libraries (DELs).
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry.

Sources

Incorporating spiro[3.4]octane amines into peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Peptidomimetics with Spiro[3.4]octane Scaffolds

Abstract This guide details the strategic incorporation of spiro[3.4]octane amines into peptidomimetics to enhance metabolic stability, induce specific secondary structures (specifically


-turns), and increase sp

character (Fsp

). Unlike traditional planar amide bonds or simple proline substitutions, spiro[3.4]octane scaffolds offer a rigid, orthogonal vectorization of side chains, enabling the exploration of novel chemical space in drug discovery. This protocol covers the synthesis of Fmoc-protected spiro-amino acid building blocks, their solid-phase peptide synthesis (SPPS) incorporation, and structural validation.[1][2]

Part 1: Strategic Rationale & Design Principles

1.1 The "Escape from Flatland" Traditional peptide drug discovery often struggles with metabolic instability and poor membrane permeability. Replacing natural amino acids with conformationally restricted spirocycles addresses these issues by:

  • Locking Conformation: Reducing the entropic penalty of binding to the target.

  • Blocking Proteolysis: The steric bulk of the spiro-center hinders access by proteases.

  • Vectorizing Substituents: The orthogonal ring systems (4-membered and 5-membered rings sharing a carbon) project functional groups into distinct spatial quadrants not accessible by flat aromatic rings.

1.2 Scaffold Selection: Why Spiro[3.4]octane? While spiro[3.3]heptanes are popular for their compactness, spiro[3.4]octanes offer a unique geometry closer to a "bulky proline." The 5-membered ring mimics the pyrrolidine of proline, while the 4-membered ring provides a rigid handle for additional functionalization or solubility-enhancing groups (e.g., amines, ethers).

Decision Logic for Scaffold Selection

ScaffoldSelection Start Target Requirement Stab Need Metabolic Stability? Start->Stab Turn Induce Turn Structure? Stab->Turn Yes Proline Use Proline/D-Pro (Standard Turn) Stab->Proline No (Use Natural AA) Vector Side Chain Vector? Turn->Vector Gamma/Beta Turn Spiro33 Spiro[3.3]heptane (Compact, Linear linker) Vector->Spiro33 Linear/Axial Spiro34 Spiro[3.4]octane (Orthogonal, Pro-mimic) Vector->Spiro34 Orthogonal/Equatorial

Figure 1: Decision tree for selecting spirocyclic scaffolds in peptidomimetic design.

Part 2: Synthesis of the Building Block

Target:Fmoc-2-azaspiro[3.4]octane-X-carboxylic acid (A spiro-proline analogue).

2.1 Synthesis Protocol (The Carreira/SpiroChem Approach) This protocol adapts the robust routes developed by Carreira et al. and commercialized by SpiroChem, utilizing 3-azetidinone as a key precursor to generate the spiro-junction.

Reagents:

  • 1-Boc-3-azetidinone

  • Allyl bromide / Homoallyl bromide (depending on ring size target)

  • Grubbs II Catalyst[3]

  • Ruthenium(III) chloride / Sodium periodate

  • Fmoc-OSu

Workflow:

  • Alkylation: React 1-Boc-3-azetidinone with allyl magnesium bromide to form the tertiary alcohol.

  • Cyclization: Use Ring-Closing Metathesis (RCM) or radical cyclization to close the 5-membered ring. Note: For [3.4] systems, alkylation of the azetidinone with a functionalized alkyl halide followed by intramolecular cyclization is preferred.

  • Oxidation/Functionalization: Convert the resulting alkene or alcohol into the carboxylic acid moiety required for peptide coupling.

  • Protecting Group Switch: Deprotect the amine (remove Boc with TFA) and re-protect with Fmoc (using Fmoc-OSu) for SPPS compatibility.

Detailed Step: Fmoc-Protection (Critical for Purity)

  • Step A: Dissolve the spiro-amino acid (HCl salt) in 10% Na2CO3 (aq) / Dioxane (1:1).

  • Step B: Add Fmoc-OSu (1.1 eq) at 0°C. Stir for 12h at RT.

  • Step C: Acidify to pH 2 with 1N HCl and extract with EtOAc.

  • QC: Check purity via LC-MS. The spiro-center often creates rotamers; expect broad peaks in NMR.

Part 3: Incorporation via Solid-Phase Peptide Synthesis (SPPS)[1]

Incorporating spiro[3.4]octane amino acids is challenging due to steric hindrance at the


-carbon (or the spiro-carbon adjacent to the amine). Standard coupling protocols often fail, leading to deletion sequences.

3.1 Optimized Coupling Protocol

ParameterStandard AASpiro[3.4]octane AARationale
Coupling Reagent HBTU or DIC/OxymaHATU or COMU Higher reactivity required to overcome steric barrier of the spiro ring.
Base DIPEA (2 eq)TMP (2,4,6-trimethylpyridine) or DIPEATMP reduces racemization risk during prolonged coupling.
Time 30-60 min2 - 4 hours (Double coupling)Slower kinetics due to restricted access to the N-terminus.
Temperature RT or 50°CRT to 40°C Avoid high heat (>50°C) to prevent aspartimide formation or racemization if Cys/His are present.
Monitoring Kaiser TestChloranil Test or Micro-cleavageKaiser test is often false-negative for secondary amines (like spiro-prolines).

3.2 SPPS Workflow Diagram

SPPS_Protocol Resin Resin-Peptide-NH2 Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Couple 2. Coupling Step (Fmoc-Spiro-AA + HATU + DIPEA) 2 x 2 Hours Wash1->Couple Check 3. QC: Micro-cleavage / LCMS Couple->Check Next Proceed to Next AA Check->Next >98% Conversion Retry Re-couple (COMU/Oxyma) Check->Retry <98% Conversion Retry->Check

Figure 2: Optimized SPPS cycle for sterically hindered spirocyclic amino acids.

Part 4: Structural Characterization & Validation

Once synthesized, the peptidomimetic must be validated for structural integrity.

4.1 Circular Dichroism (CD) Spiro[3.4]octanes are excellent


-turn inducers.
  • Experiment: Dissolve peptide in water or TFE (trifluoroethanol).

  • Signature: Look for a minimum at ~218 nm and a maximum at ~195 nm (Type I/III turn) or minima at 205/220 nm (Type II).

  • Interpretation: A strong signal compared to the linear control indicates that the spiro-scaffold is successfully locking the peptide backbone.

4.2 NMR Spectroscopy

  • NOESY/ROESY: Check for

    
     correlations. In spiro-proline mimetics, the 
    
    
    
    isomerization of the amide bond preceding the spiro-ring is critical. Spiro[3.4]octanes often favor the trans amide conformer more strongly than proline due to the 4-membered ring's bulk.

Part 5: References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • SpiroChem. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich Application Note.

  • Kueh, J. T. B., et al. (2013).[1] Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry – A European Journal.

  • Chupakhin, E., et al. (2019). Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras. ChemRxiv.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

Sources

Troubleshooting & Optimization

Preventing oxetane ring opening during amine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OX-AMINE-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are encountering challenges with amine functionalization of oxetane scaffolds . This is a high-stakes transformation in modern drug discovery. Oxetanes are critical "gem-dimethyl" bioisosteres that improve solubility and metabolic stability, but their high ring strain (~106 kJ/mol) makes them susceptible to catastrophic ring opening under acidic conditions.

This guide replaces trial-and-error with mechanistic control. We will focus on preventing the acid-catalyzed nucleophilic attack that destroys the 4-membered ether.

Module 1: The Mechanistic Hazard

The Problem: The oxetane oxygen is a Lewis base. In the presence of protons (


) or strong Lewis acids (

), it becomes an activated electrophile. The Trigger: Amine functionalization often requires acidic catalysts (to activate ketones for imine formation) or acidic workups. The Failure Mode: Once protonated, the C-O bond weakens. Any nucleophile (solvent, residual water, or the amine itself) can attack the

-carbon, relieving ring strain and irreversibly opening the ring to a linear alcohol.
Visualization: Acid-Catalyzed Failure Pathway

Figure 1: The mechanistic pathway showing how protonation triggers ring destruction.

OxetaneFail Oxetane Stable Oxetane (Strain: ~106 kJ/mol) Activated Activated Intermediate (Oxonium Ion) Oxetane->Activated Protonation Acid Acid Source (H+ or Lewis Acid) Acid->Activated RingOpen RING OPENED (Linear Alcohol Byproduct) Activated->RingOpen Strain Release Nucleophile Nucleophile Attack (R-NH2 / H2O) Nucleophile->RingOpen

Caption: Protonation of the oxetane oxygen lowers the activation energy for nucleophilic attack, leading to irreversible ring opening.

Module 2: Reductive Amination (The "Gold Standard" Protocol)

Scenario: Reacting 3-oxetanone with a primary or secondary amine. Risk Level: High.[1] Imine formation generates water (hydrolysis risk) and often requires acid catalysis.

Critical Control Points
  • Reagent Selection: Avoid aggressive reducing agents like

    
     or standard 
    
    
    
    in acidic media. Use Sodium Triacetoxyborohydride (STAB) .[2] It is mild and allows reductive amination without exogenous acid in many cases.
  • pH Management: Maintain pH 4–5 only if necessary. If the amine is basic, the reaction often proceeds without acid. If acid is required, use weak acids (Acetic Acid) and avoid strong mineral acids (HCl,

    
    ).
    
  • Temperature: Never exceed 40°C. Room temperature is preferred.

Validated Protocol: Reductive Amination of 3-Oxetanone
StepActionTechnical Rationale
1. Solvation Dissolve amine (1.0 equiv) and 3-oxetanone (1.1 equiv) in DCM or DCE .Non-nucleophilic, aprotic solvents prevent solvent participation in ring opening.
2. Activation Optional: Add AcOH (1.0 equiv) only if imine formation is sluggish.Mild activation.[3][1] DO NOT use Ti(OiPr)4 unless strictly temperature controlled, as Ti is a strong Lewis acid.
3. Reduction Add NaBH(OAc)3 (1.5 equiv) in one portion at 0°C or RT.STAB reduces the iminium ion faster than the ketone, preventing side reactions.
4. Time Stir at RT for 4–16 hours. Monitor by LCMS.
5. Quench CRITICAL: Pour into sat. aq. NaHCO3 .[4][5]Neutralizes any acid before extraction. Acidic workups destroy oxetanes instantly.
6. Extraction Extract with DCM (3x). Dry over Na2SO4.[4][5][6]

Module 3: Cross-Coupling (N-Arylation)

Scenario: Buchwald-Hartwig coupling of 3-aminooxetane with an aryl halide. Risk Level: Moderate.[5] The risk here is usually the catalyst system or the base, not the oxetane itself (which is generally base-stable).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield / Decomposition Pd source is too Lewis Acidic (e.g., Pd(OAc)2 without ligand).Pre-mix catalyst/ligand to form the active species before adding the oxetane substrate.
Ring Opening Use of strong alkoxide bases at high temp (>100°C).Switch to milder bases: Cs2CO3 or K3PO4 . Avoid NaOtBu if elimination is observed.
Product Loss in Workup Acidic aqueous wash used to remove catalyst.NEVER use HCl washes. Use a chelating scavenger (e.g., SiliaMetS®) or simple filtration through Celite.
Decision Logic: Selecting Conditions

Figure 2: Workflow for selecting the safest amine functionalization route.

OxetaneDecision Start Substrate Type? Ketone 3-Oxetanone Start->Ketone Amine 3-Aminooxetane Start->Amine Reduct Reductive Amination Ketone->Reduct Coupling Pd-Catalyzed Coupling Amine->Coupling STAB Use NaBH(OAc)3 DCM, RT No strong acid Reduct->STAB BaseCheck Base Selection Coupling->BaseCheck SafeBase Cs2CO3 or K3PO4 (Avoid NaOtBu if unstable) BaseCheck->SafeBase

Caption: Decision tree for selecting reagents that minimize ring strain release.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use HCl in Dioxane to deprotect a Boc-amine on an oxetane scaffold? A: NO. This is the most common error. Strong acid (HCl, TFA) will protonate the oxetane oxygen and open the ring immediately.

  • Solution: If you must use a Boc group, deprotect using TMSOTf / 2,6-lutidine (mild Lewis acid conditions) or switch to an Fmoc protecting group (base labile), as oxetanes are completely stable to piperidine.

Q: Is 3-oxetanone stable in water? A: It is moderately stable in neutral water but exists in equilibrium with the hydrate (gem-diol). However, in the presence of amine and any acid, the equilibrium shifts. Always use anhydrous solvents (DCM, DCE, THF) for functionalization to drive the equilibrium toward the imine.

Q: Why did my oxetane disappear during silica gel chromatography? A: Silica gel is slightly acidic. For sensitive oxetane amines, pre-treat your silica column with 1% Triethylamine (Et3N) in the eluent. This neutralizes the silica's acidic sites and prevents on-column degradation.

References

  • Wuitschik, G., et al. (2006).[7] "Oxetanes as Promising Modules in Drug Discovery."[8][9] Angewandte Chemie International Edition, 45(46), 7736–7739.[7] Link

  • Wuitschik, G., et al. (2010).[7] "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Burkhard, J. A., et al. (2010).[7] "Synthesis and Structural Analysis of 3-Amino-oxetanes." Organic Letters, 12(9), 1944–1947. Link

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. Link

Sources

Technical Support Center: Advanced Purification of Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Isolation strategies for high-Fsp³ spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes).

The Challenge: "The Polarity Trap"

Spirocyclic amines represent a shift in drug discovery from flat, aromatic structures to 3D, high-Fsp³ scaffolds. While they offer improved solubility and metabolic stability, they present a unique purification paradox:

  • High Polarity: They are often too water-soluble for standard acid-base extraction (they won't partition into organic solvents like DCM or EtOAc).

  • Basic Nitrogen: They interact irreversibly with acidic silanols on standard silica gel, leading to peak tailing or total mass loss.

  • Low UV Activity: Many lack chromophores, making UV-directed fractionation difficult.

This guide provides three validated workflows to escape this trap.

Strategic Decision Matrix

Before choosing a method, assess your crude mixture's solubility profile.

purification_decision start START: Crude Mixture Analysis solubility Is the free base soluble in DCM/EtOAc? start->solubility yes_sol YES solubility->yes_sol no_sol NO (Water Soluble) solubility->no_sol silica Flash Chromatography (Amine-Functionalized Silica) yes_sol->silica Preferred scx SCX Solid Phase Extraction (Catch & Release) no_sol->scx Clean-up Step prep High pH Prep-HPLC (C18 Hybrid Column) scx->prep Final Polish

Figure 1: Decision tree for selecting the optimal purification route based on solubility.

Protocol A: SCX "Catch & Release" (Gold Standard)

Best For: Water-soluble amines that fail liquid-liquid extraction. Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid bonded silica) form an ionic bond with the amine, allowing you to wash away non-basic impurities before releasing the product.

The Protocol
StepSolvent SystemPurpose
1. Conditioning MeOH followed by DCMActivates the resin and removes storage impurities.
2. Loading Dissolve crude in DCM or MeOH (avoid basic additives). If solubility is poor, use 50% aq. MeOH.The amine binds to the sulfonic acid sites.
3. Washing MeOH (2-3 Column Volumes)Elutes non-basic impurities (neutrals, acids). The amine stays bound.
4. Elution 2M - 7M NH₃ in MeOH Breaks the ionic bond. The ammonia displaces the amine.

Critical Control Point: Do not use water in the elution step if you can avoid it. Eluting with methanolic ammonia allows you to evaporate the solvent easily, leaving the free base amine.

Protocol B: Flash Chromatography (Silica & Modifiers)

Best For: Compounds with some organic solubility but severe tailing issues.

The "Silanol War"

Standard silica is acidic (pH ~5). Basic spirocyclic amines hydrogen-bond to these silanols, causing streaks. You must "cap" these silanols.

Option 1: The "Doped" Mobile Phase (Standard Silica)
  • Solvent A: DCM

  • Solvent B: 10:1 MeOH : NH₄OH (Ammonium Hydroxide)

  • Gradient: 0% to 20% Solvent B.

  • Why it works: The NH₄OH competes for silanol sites more aggressively than your product, effectively "greasing" the column for your amine.

Option 2: Amine-Functionalized Silica (KP-NH) [1][2]
  • Stationary Phase: Propyl-amine bonded silica.

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH (No additives needed).

  • Advantage: The stationary phase is already basic. This prevents the acid-base interaction entirely and protects sensitive amines from silica-induced degradation.

Protocol C: High-pH Reverse Phase HPLC

Best For: Final purification of complex mixtures; separating close-eluting isomers.

The pH Switch: Standard acidic HPLC (Water/Acetonitrile + 0.1% TFA) protonates amines (


). This makes them more polar, causing them to elute near the void volume (early elution) with poor loading capacity.

The Fix: High pH (pH 10-11) Using a hybrid-particle column (e.g., Waters XBridge, Agilent PLRP-S) that withstands high pH allows you to run in basic conditions.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% NH₄OH in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Mechanism: At pH 10, the amine is neutral (free base). It becomes more hydrophobic , retaining longer on the C18 column. This drastically improves peak shape and increases loading capacity by 10-20x compared to acidic conditions.

Troubleshooting & FAQs

Q: My compound is stuck on the SCX cartridge. 7M Ammonia didn't elute it.

  • Diagnosis: The amine might be too lipophilic (hydrophobic interaction with the linker) or precipitating inside the cartridge.

  • Fix: Add a co-solvent to the elution mix. Try DCM : MeOH : NH₄OH (80 : 18 : 2) . The DCM helps solubilize the lipophilic backbone while the ammonia breaks the ionic bond.

Q: I see "Ghost Peaks" in my NMR after Flash purification.

  • Diagnosis: This is likely Triethylamine (TEA) salts if you used TEA as a modifier. TEA is hard to remove completely.

  • Fix: Switch to Ammonium Hydroxide (NH₄OH) as your modifier. Excess ammonia evaporates completely, leaving no residue. Alternatively, use an SCX catch-and-release step post-column to swap the salt.

Q: My spirocycle has no UV absorbance. How do I trigger the fraction collector?

  • Strategy:

    • ELSD (Evaporative Light Scattering Detector): The universal detector for non-chromophores.

    • Mass Spec (MS-Trigger): Set the collector to trigger on the specific M+H mass.

    • Blind Collection: If neither is available, collect all fractions and screen via TLC using a stain (Ninhydrin or Potassium Permanganate) which reacts vividly with amines.

References

  • Biotage. (2023).[2][4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Agilent Technologies. (2008). Agilent SampliQ SCX Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction Cartridges. Retrieved from [Link]

  • SpiroChem. (2024).[5] SpiroKits™: pKa-Tuned Amines and Handling Guides. Retrieved from [Link]

  • Waters Corporation. (2012). Efficient High pH Mobile Phases for Reversed Phase HPLC and LC-MS Analysis of Basic Compounds.[6] Retrieved from [Link]

  • University of Rochester. (2023). Workup for Removing and Purifying Amines.[2][7][8] Retrieved from [Link]

Sources

Optimizing stability of spiro-ether scaffolds in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for medicinal chemists dealing with spiro-ether scaffolds (specifically spiro-oxetanes and spiro-THFs). It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.

Topic: Optimizing Stability in Acidic Media Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Escape from Flatland" Tax

Spiro-ether scaffolds (e.g., 2-oxa-6-azaspiro[3.3]heptane) are premier bioisosteres for morpholines and gem-dimethyl groups, offering improved metabolic stability and solubility without increasing lipophilicity (LipE). However, their high ring strain (~106 kJ/mol for oxetanes) creates a specific vulnerability: acid-catalyzed ring opening .

This guide addresses the critical instability issues encountered during acidic workups (e.g., Boc-deprotection) and physiological stability testing (Simulated Gastric Fluid).

Diagnostic & Troubleshooting (Emergency Response)

Issue 1: "My compound disappears during Boc-deprotection."

Symptom: LCMS shows loss of starting material (SM) and appearance of a polar peak (M+18 or M+36) after treatment with 4M HCl in Dioxane. Diagnosis: Acid-catalyzed nucleophilic ring opening.[1][2] The chloride ion (


) is sufficiently nucleophilic to attack the protonated oxetane, relieving ring strain.
The Fix: 
  • Switch Acid: Use Trifluoroacetic Acid (TFA) in DCM instead of HCl. The trifluoroacetate anion is non-nucleophilic, preventing the

    
     attack on the ring carbons.
    
  • Temperature Control: Perform the reaction at 0°C initially. Room temperature (RT) significantly accelerates the ring-opening kinetics.

  • Scavengers: If the reaction requires strong acid, add a cation scavenger (e.g., triethylsilane) only if you suspect carbocation intermediates, though this is rare for primary oxetanes.

Issue 2: "I see an M+18 peak during stability testing."

Symptom: Compound degrades in pH 1.2 buffer (SGF) but is stable in pH 7.4. Diagnosis: Specific Acid Catalysis (


). The ether oxygen is acting as a Lewis base.
The Fix: 
  • Check for Intramolecular Nucleophiles: If you have a hydroxyl or amine group 3-4 bonds away from the spiro-ether, you are likely triggering an intramolecular cyclization (neighboring group participation) which is much faster than intermolecular hydrolysis.

  • Solution: Mask the internal nucleophile (e.g., acylation) or rigidify the linker to prevent the "back-biting" conformation.

Mechanistic Insight (The "Why")

Understanding the degradation pathway is the only way to design against it. The failure mode is almost exclusively acid-catalyzed nucleophilic attack .

Diagram 1: Degradation Mechanism of Spiro-Oxetanes

This diagram illustrates the path from protonation to ring destruction, highlighting the critical role of the nucleophile.

OxetaneDegradation cluster_0 Critical Control Point Spiro Intact Spiro-Oxetane (Strained Ether) Protonated Activated Oxonium Intermediate Spiro->Protonated + H+ (Fast Equilibrium) Transition Transition State (Nu attacking C-O σ*) Protonated->Transition + Nucleophile (Cl-, H2O, R-OH) Opened Ring-Opened Product (Alcohol/Halide) Transition->Opened Strain Release (~106 kJ/mol)

Caption: Acid-catalyzed ring opening mechanism. Stability depends on steric blocking of the nucleophile approach to the C-O sigma-star orbital.

Structural Optimization Guide (Design Rules)

When troubleshooting synthesis fails, you must re-engineer the scaffold. Use these three rules to "harden" the spiro-ether against acid.

Rule #1: The 3,3-Disubstitution Shield

Never leave the


-carbons of the oxetane unsubstituted.
  • Why: 3,3-disubstituted oxetanes (e.g., spiro[3.3]heptane) are exponentially more stable than 3-monosubstituted variants. The substituents sterically block the trajectory of incoming nucleophiles toward the

    
    
    
    
    
    orbital.[3]
  • Data: Unsubstituted oxetanes degrade in minutes in 1M HCl; 3,3-disubstituted analogs can survive hours [1].

Rule #2: Electronic Deactivation

Reduce the basicity of the ether oxygen.

  • Strategy: Introduce Electron Withdrawing Groups (EWGs) like Fluorine or

    
     on the adjacent ring or nearby scaffold.
    
  • Mechanism: Inductive withdrawal reduces the electron density on the ether oxygen, lowering its

    
     and making protonation (the first step in degradation) less favorable.
    
Rule #3: The "Distal" Effect

Avoid placing basic amines in positions where they can coordinate the proton to the ether oxygen.

  • Observation: An amine located

    
     or 
    
    
    
    to the oxetane can act as an intramolecular general acid catalyst, shuttling the proton to the oxygen [2].

Validated Experimental Protocols

Protocol A: Safe Boc-Deprotection for Spiro-Ethers

Use this standard operating procedure (SOP) to minimize ring opening.

StepActionCritical Parameter
1 Dissolve Substrate0.1 M concentration in DCM (Anhydrous).
2 Cool DownPlace flask in ice/water bath (0 °C ). Equilibrate for 10 min.
3 Acid AdditionAdd TFA dropwise. Final ratio: DCM:TFA (2:1 or 4:1).
4 Reaction TimeMonitor by TLC/LCMS every 15 min. Do not stir overnight.
5 QuenchPour into sat.

(cold). Do not concentrate acidic solution directly.
Protocol B: Simulated Gastric Fluid (SGF) Stress Test

Self-validating assay to determine physiological stability.

Reagents:

  • SGF Media: 2.0g NaCl + 7.0 mL conc. HCl, diluted to 1.0L with water (pH ~1.2).

  • Internal Standard: Verapamil (High stability control) and Omeprazole (Low stability control).

Workflow:

  • Prepare 10 mM DMSO stock of the test compound.

  • Spike into SGF (pre-warmed to 37°C) to a final conc. of 10 µM.

  • Aliquot at

    
     min.
    
  • Quench aliquots immediately in cold Acetonitrile (1:4 ratio) to precipitate proteins/salts and stop hydrolysis.

  • Analyze via LC-MS/MS.

Diagram 2: Stability Optimization Decision Tree

Use this logic flow to determine the next step in your lead optimization campaign.

OptimizationTree Start Start: Scaffold Instability in Acid (SGF/Workup) CheckSub Is the Oxetane 3,3-Disubstituted? Start->CheckSub CheckNu Is an Internal Nucleophile (OH, NH) present? CheckSub->CheckNu Yes Action1 Action: Add Gem-Dimethyl or Spiro-cycle at C3 CheckSub->Action1 No Action2 Action: Mask Nucleophile or Rigidify Linker CheckNu->Action2 Yes Action3 Action: Add EWG (F, CF3) to lower O-basicity CheckNu->Action3 No Result Retest Stability Action1->Result Action2->Result Action3->Result

Caption: Decision matrix for structural hardening of spiro-ether scaffolds.

References

  • Wuitschik, G., et al. (2010).[3][4][5][6] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4][5] Journal of Medicinal Chemistry.[3]

  • Burkhard, J. A., et al. (2013).[6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][6][7] Angewandte Chemie International Edition.[4]

  • Müller, K., et al. (2009). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Bull, J. A., et al. (2016). Spirocyclic oxetanes: Synthesis and properties. Chemical Reviews.

Sources

Minimizing side reactions in spirocyclic nitrile reduction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Process Optimization

Introduction: The Spirocyclic Challenge

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are increasingly dominant in drug discovery due to their ability to reduce conformational entropy and improve physicochemical properties (


 character). However, reducing a nitrile group attached to these rigid, sterically congested cores presents unique challenges compared to linear aliphatic nitriles.

The Core Problem: The rigid geometry of spirocycles often imposes significant steric hindrance around the nitrile carbon. This slows the rate of the initial hydrogenation step (


), extending the lifetime of the highly reactive aldimine intermediate . A long-lived aldimine is the primary culprit for side reactions, specifically dimerization to secondary amines. Furthermore, the inherent ring strain in small spiro-systems (3- and 4-membered rings) makes them susceptible to ring-opening under harsh reducing conditions.

This guide provides field-proven troubleshooting strategies to navigate these competing pathways.

Troubleshooting Hub (Q&A)

Issue 1: "I am observing significant dimerization (secondary amine formation). How do I stop this?"

Diagnosis: This is the most common failure mode. The primary amine product (


) reacts with the intermediate imine (

) to form a secondary imine, which is then reduced to a secondary amine dimer.

Root Cause:

  • Slow Hydrogenation: Low

    
     pressure or catalyst activity allows the imine to accumulate.
    
  • High Substrate Concentration: Increases the collision frequency between product amine and intermediate imine.

Corrective Actions:

  • Add Ammonia or Base: Saturate the reaction with ammonia (

    
     in MeOH) or add hydroxide (NaOH). Ammonia acts by Mass Action, pushing the equilibrium away from the secondary imine and back toward the primary imine.
    
  • Trapping Agents: Use Acetic Anhydride (in situ protection). The primary amine is immediately acetylated to the amide, preventing it from attacking the imine. Note: Requires a subsequent deprotection step.

  • Increase Pressure: Move from balloon pressure (1 atm) to a Parr shaker or autoclave (50–100 psi). Faster reduction of the imine (

    
    ) minimizes the window for side reactions.
    
Issue 2: "My reaction stalls at the intermediate imine or shows low conversion."

Diagnosis: Steric bulk from the spiro-ring is blocking the catalyst surface or the hydride approach.

Corrective Actions:

  • Switch Catalyst: Palladium on Carbon (Pd/C) is often too bulky or less active for hindered nitriles. Switch to Raney Nickel (high surface area, high activity) or Cobalt Boride (generated in situ).

  • Temperature Boost: Increase temperature to 50–60°C. Warning: Monitor for ring opening if the spirocycle is strained.

Issue 3: "The spirocyclic ring is opening or rearranging."

Diagnosis: Reductive cleavage of strained C-C bonds (e.g., cyclobutane/cyclopropane rings in spiro[2.x] or spiro[3.x] systems). This is common with high-energy catalysts like Pd/C or PtO2 at high temperatures.

Corrective Actions:

  • Use Hydride Reagents: Switch from catalytic hydrogenation to Borane-Dimethyl Sulfide (BH3·DMS) or LiAlH4 at low temperature (0°C). These reagents proceed via a nucleophilic attack mechanism that typically preserves the cyclopropane/cyclobutane integrity better than radical-like surface hydrogenation.

  • Avoid Acid: Acidic media can catalyze ring expansion or opening via carbocation intermediates.

Issue 4: "I have other reducible groups (alkenes, halides, ketones)."

Diagnosis: Chemoselectivity issues.

Corrective Actions:

  • The "Cobalt Boride" Method: Use

    
     + 
    
    
    
    . This system is remarkably selective for nitriles over alkenes and halides.
  • Avoid Raney Ni: It will strip halogens (dehalogenation) and reduce alkenes.

Mechanistic Visualization

Understanding the divergence point is critical for control. The diagram below illustrates how the Aldimine Intermediate is the critical junction.

NitrileReduction Nitrile Nitrile (R-CN) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Slow step) PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Fast step) SecImine Secondary Imine (Dimer Precursor) Imine->SecImine + Primary Amine (- NH3) Hydrolysis Aldehyde (Hydrolysis) Imine->Hydrolysis + H2O (Workup) SecAmine Secondary Amine (Side Product) SecImine->SecAmine + H2

Figure 1: Reaction pathway showing the competition between direct hydrogenation (Green) and condensation leading to secondary amines (Red).

Experimental Protocols

Method A: High-Throughput Hydrogenation (Raney Ni + Ammonia)

Best for: Stable spirocycles, scaling up, preventing dimerization.

  • Preparation: Wash Raney Nickel (approx. 50 wt% of substrate) with water (x3) and MeOH (x3) to remove alkali. Caution: Pyrophoric. Keep wet.

  • Loading: In a hydrogenation vessel (Parr shaker or autoclave), charge the spirocyclic nitrile (1.0 equiv) dissolved in 7M Ammonia in Methanol .

    • Why Ammonia? It suppresses the formation of secondary amines by shifting the equilibrium.

  • Reaction: Purge with

    
    , then charge with 
    
    
    
    to 50–60 psi . Stir vigorously at RT for 4–12 hours.
  • Workup: Filter through a celite pad (keep wet to prevent fire). Concentrate filtrate.

  • Purification: Acid-base extraction or column chromatography (DCM/MeOH/NH4OH).

Method B: The "Cobalt Boride" Reduction (Mild & Selective)

Best for: Strained rings, substrates with halogens/alkenes, small scale.

  • Setup: Dissolve spirocyclic nitrile (1.0 mmol) and

    
     (2.0 mmol) in MeOH (10 mL). Solution will be deep purple/pink.
    
  • Reduction: Cool to 0°C. Add

    
      (10.0 mmol) portion-wise over 30 minutes.
    
    • Observation: A black precipitate (Cobalt Boride) forms immediately with vigorous gas evolution (

      
      ).
      
  • Completion: Stir at RT for 1–2 hours.

  • Quench: Add 3N HCl carefully to destroy excess borohydride and dissolve the cobalt precipitate.

  • Workup: Basify with conc.

    
     to pH > 10. Extract with EtOAc.
    
Method C: Borane Reduction (For Difficult Substrates)

Best for: Highly sterically hindered nitriles where hydrogenation fails.

  • Setup: Under Argon, dissolve nitrile (1.0 equiv) in dry THF.

  • Addition: Add

    
     (DMS)  (2.0–3.0 equiv) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 2–4 hours. The nitrile is reduced to the borazine complex.

  • Workup (Critical): Cool to 0°C. Carefully add MeOH to quench excess borane. Then add HCl in MeOH and reflux for 1 hour to break the Boron-Nitrogen complex.

  • Isolation: Concentrate, basify with NaOH, and extract.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to select the starting protocol for your specific spirocyclic scaffold.

DecisionTree Start Start: Analyze Substrate IsStrained Is the ring highly strained? (e.g., Spiro[2.2], Spiro[3.3]) Start->IsStrained SensitiveGroups Contains Halogens/Alkenes? IsStrained->SensitiveGroups No MethodB Method B: CoCl2 + NaBH4 (Mild/Selective) IsStrained->MethodB Yes (Avoid H2/Heat) StericBulk Is Nitrile highly hindered? SensitiveGroups->StericBulk No SensitiveGroups->MethodB Yes (Avoid Pd/Ni) MethodA Method A: Raney Ni + NH3 (Standard) StericBulk->MethodA Moderate MethodC Method C: Borane-DMS (Potent) StericBulk->MethodC High (Needs Hydride)

Figure 2: Reagent selection guide based on substrate structural features.

Quantitative Comparison of Methods

FeatureRaney Ni /

/


+

Borane (

)
Primary Amine Selectivity High (with

)
Very HighHigh
Steric Tolerance ModerateModerateExcellent
Ring Strain Compatibility Low (Risk of opening)High Moderate
Chemoselectivity Low (Reduces alkenes/halides)High Moderate (Reduces acids/amides)
Scalability Excellent ModerateLow (Safety/Cost)

References

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride . Journal of the American Chemical Society.[1] Link

  • Selective Synthesis of Secondary Amines from Nitriles by a User‐Friendly Cobalt Catalyst . ResearchGate.[2] Link

  • Amine synthesis by nitrile reduction . Organic Chemistry Portal. Link

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate Q&A. Link

  • Reduction of nitriles to primary amines . Chemguide. Link

Sources

Validation & Comparative

Spiro-Amines vs. Morpholine Analogs: Solubility & Physicochemical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of spiro-amines (specifically spiro[3.3]heptane derivatives) versus morpholine analogs, focusing on solubility, physicochemical properties, and experimental protocols for validation.

Executive Summary: Escaping "Flatland"

Morpholine has long been a "privileged scaffold" in medicinal chemistry, used to modulate basicity and improve solubility. However, its ubiquity has led to intellectual property crowding and, more critically, limitations in physicochemical optimization. The morpholine ring is essentially flat (chair conformation), which can lead to higher crystal lattice energy (limiting solubility) and metabolic liabilities at the carbon atoms alpha to the heteroatoms.

Spiro-amines , particularly 2-oxa-6-azaspiro[3.3]heptane (2-OASE) , have emerged as superior bioisosteres.[1] By forcing the molecule into a rigid, three-dimensional (3D) conformation, these scaffolds:

  • Lower Lipophilicity (LogD): Typically reduce LogD by ~1.0–1.2 units compared to morpholine.

  • Modulate Basicity (pKa): Increase basicity (pKa +1.0 to +1.5), enhancing ionization at physiological pH.

  • Disrupt Crystal Packing: The orthogonal exit vectors ("escape from flatland") reduce lattice energy, often resulting in dramatic solubility improvements.

Physicochemical Comparison: The Data

The transition from a 2D morpholine to a 3D spiro-amine fundamentally alters the molecular property profile. Below is a comparative analysis based on matched molecular pairs (MMP).

Table 1: Bioisosteric Mapping & Property Shifts
PropertyMorpholine (Standard)2-Oxa-6-azaspiro[3.3]heptane (Spiro-Analog)Impact on Drug-Likeness
Structure 6-membered ring (Chair)Bicyclic spiro[3.3] system3D Complexity: Increases Fsp³ fraction.[2]
Basicity (pKa) ~8.3 (Conjugate acid)~9.5 – 9.8Higher Basicity: Improved solubility at pH 7.4 due to ionization; may affect permeability.
Lipophilicity (LogD) Baseline-1.0 to -1.2 units Lower LogD: Reduces non-specific binding and metabolic clearance.
Metabolic Stability Susceptible to oxidative metabolism (

-C)
High Blocked Metabolism: Quaternary spiro-carbon blocks metabolic soft spots.
Vector Geometry Linear / PlanarOrthogonal (90°) Novel IP Space: Accesses new binding pocket geometries.
Case Study: AZD1979 Optimization

AstraZeneca's optimization of the MCHr1 antagonist series demonstrates the quantitative impact of this switch.

ParameterMorpholine LeadSpiro-Amine Analog (AZD1979)Delta (

)
pKa 8.39.8+1.5 (More Basic)
LogD (pH 7.4) 2.41.2-1.2 (Less Lipophilic)
hERG Inhibition 12 µM>30 µMImproved Safety
Solubility ModerateHigh Driven by ionization & 3D shape

Key Insight: The increase in pKa makes the spiro-amine more ionized at physiological pH (7.4), which directly contributes to the lowered LogD and improved aqueous solubility. However, researchers must monitor permeability (Papp), as highly ionized species may struggle to cross membranes passively.

Mechanisms of Solubility Improvement

Why does the spiro-scaffold often dissolve better?

  • Lattice Energy Disruption: Flat molecules (like those containing morpholine/benzene) stack efficiently in the solid state, creating high lattice energy that must be overcome for dissolution. The "kinked" 90° geometry of spiro[3.3]heptanes prevents efficient stacking, lowering the melting point and lattice energy.

  • Solvation Shell: The increased sp³ character allows for better solvation by water molecules in 3D space compared to the planar hydrophobic surface of a morpholine ring.

  • Ionization: With a pKa near 9.5, the spiro-amine is >99% protonated at pH 7.4. The charged species is significantly more soluble in aqueous buffers than the neutral morpholine species (which is ~10% neutral at pH 7.4).

"Hero" Data Point: The Oxygen Effect

While replacing a carbocycle with a spiro-cycle helps, adding the oxygen atom (as in 2-OASE) is critical. In a study of spirocyclic amides (Carreira et al.), introducing the oxygen atom into the spiro-scaffold improved solubility by 40-fold :

  • Carbocyclic Spiro: 9 µM solubility[3]

  • Oxa-Spiro (2-OASE type): 360 µM solubility

Experimental Protocol: Thermodynamic Solubility

To accurately compare these scaffolds, a Thermodynamic Solubility protocol is required. Kinetic solubility (from DMSO stock) often overestimates solubility for these supersaturating spiro-compounds.

Workflow Visualization

SolubilityProtocol cluster_Check Equilibrium Check Start Start: Solid Sample (Free Base or Salt) BufferPrep Prepare Buffer (PBS pH 7.4 or SGF pH 1.2) Start->BufferPrep Addition Add Excess Solid (Target: >10 mg/mL) BufferPrep->Addition Incubation Incubation 24-48h @ 25°C (Shake @ 750 rpm) Addition->Incubation CheckpH Check pH at 24h (Adjust if drifted >0.1) Incubation->CheckpH CheckpH->Incubation Not Stable Separation Phase Separation (Centrifuge or Filter 0.22 µm) CheckpH->Separation Stable Analysis Quantification (HPLC-UV or LC-MS/MS) Separation->Analysis Result Calculate Solubility (S) S = [Conc] in Supernatant Analysis->Result

Caption: Standard Thermodynamic Solubility Workflow for Spiro-Amine Validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 1–2 mg of solid compound (Morpholine analog vs. Spiro analog) into a glass vial.

    • Crucial: Ensure the spiro-amine is in a comparable salt form (e.g., HCl or Hemioxalate) if the morpholine is a salt. 2-OASE is often handled as a hemioxalate salt for stability.

  • Solvent Addition:

    • Add 200 µL of Phosphate Buffered Saline (PBS, pH 7.4).

    • Note: If the pKa is >9.0, also test at pH 4.0 or pH 1.2 (SGF) to profile the pH-dependent solubility.

  • Equilibration:

    • Shake at 750 rpm for 24 to 48 hours at 25°C.

    • Why? Spiro-amines can form viscous oils or supersaturated solutions. Long equilibration ensures the thermodynamic limit is reached.

  • pH Verification:

    • Measure the pH of the supernatant after 24 hours.

    • Self-Validating Step: If the pH has shifted by >0.1 units due to the high basicity of the spiro-amine, the solubility value is invalid for that specific pH. Adjust buffer capacity or report the final pH.

  • Separation & Quantification:

    • Filter using a PVDF 0.22 µm filter plate or centrifuge at 10,000 rpm for 10 mins.

    • Quantify the supernatant using HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Handling & Synthesis Notes

  • Stability: While metabolically stable, the strained spiro[3.3]heptane ring can be sensitive to strong Lewis acids during synthesis.

  • Salt Forms: The hemioxalate salt of 2-oxa-6-azaspiro[3.3]heptane is the industry standard for handling. It is a stable, crystalline solid, whereas the free base can be a volatile oil. When comparing solubility, ensure you are not comparing a crystalline spiro-salt to an amorphous morpholine oil.

References

  • Johansson, A., et al. (2016). Spirocyclic MCHr1 Antagonists: Bioisosteric Replacement of Morpholine. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Organic Letters.

  • Wuitschik, G., et al. (2010).[4] Oxa-azaspiro[3.3]heptanes as Bioisosteres for Morpholine.[1][2][5] Angewandte Chemie International Edition.

  • AstraZeneca R&D. (2014). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes.[3] ACS Medicinal Chemistry Letters.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[1][2][3][5][6][7]

Sources

Validating Purity of "Invisible" Spirocyclic Amines: An HPLC-ELSD Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the shift from flat aromatic structures to spirocyclic scaffolds (


-rich systems) has revolutionized medicinal chemistry, offering improved solubility and metabolic stability.[1][2][3] However, this structural evolution presents a critical analytical challenge: many spirocyclic amines lack the conjugated 

-systems required for UV detection.

Standard HPLC-UV/Vis methods often yield "invisible" peaks, leading to gross overestimation of purity. While Mass Spectrometry (MS) detects these ions, its ionization-dependent response factors make it unreliable for quantitative purity (% area) determination without individual standards.

This guide outlines a validated, self-consistent HPLC-ELSD (Evaporative Light Scattering Detection) workflow specifically designed for spirocyclic amines. It bridges the gap between method development and ICH Q2(R1) validation, ensuring your purity data withstands scrutiny.

Part 1: The Challenge – Why Standard Detection Fails

Spirocyclic amines (e.g., diazaspiro[3.3]heptanes, spiro[3.5]nonanes) are often synthesized from non-aromatic precursors. Without a chromophore, they are transparent to UV light at standard wavelengths (254 nm) and often have weak end-absorption at 200–210 nm, which is indistinguishable from mobile phase noise.

Technology Comparison: Selecting the Right Detector
FeatureHPLC-UV (PDA)LC-MS (Single Quad)HPLC-CADHPLC-ELSD
Primary Detection Chromophores (Light Absorption)Mass-to-Charge Ratio (m/z)Aerosol ChargeLight Scattering (Aerosol)
Spirocyclic Amine Response None / Poor Excellent (Qualitative)ExcellentExcellent (Quantitative)
Quantitation Basis Beer-Lambert Law (Linear)Ionization Efficiency (Variable)Particle Charge (Curvilinear)Particle Mass (Log-Log)
Gradient Compatibility ExcellentExcellentGood (Mobile phase dependent)Excellent
Cost/Complexity Low / LowHigh / HighHigh / MediumMedium / Medium
Verdict UnsuitableID OnlyHigh-End AlternativeBest Routine Workhorse

Senior Scientist Insight: While Charged Aerosol Detection (CAD) offers slightly higher sensitivity, ELSD remains the industry workhorse for purity validation due to its robustness and lower susceptibility to mobile phase background noise compared to CAD.

Part 2: HPLC-ELSD Methodology & Optimization

To validate spirocyclic amine purity, the ELSD parameters must be tuned to detect semi-volatile analytes. Unlike large polymers, low-molecular-weight amines (MW < 300) can vaporize inside the detector if the temperature is too high, leading to signal loss.

1. Mobile Phase Selection (Critical)

ELSD requires volatile mobile phases. Non-volatile buffers (Phosphate, Borate) will precipitate and clog the detector, causing permanent damage.

  • Recommended: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Alternative for Basic Amines: 10 mM Ammonium Bicarbonate (pH 9.0).

    • Note: High pH improves peak shape for basic spirocycles but requires a robust column (e.g., Waters XBridge or Phenomenex Gemini).

  • Avoid: TFA (Trifluoroacetic acid) at high concentrations (>0.05%). TFA scatters light itself, causing high baseline noise in ELSD.

2. Instrument Parameters (The "Sweet Spot")
  • Drift Tube Temperature: Set to 40°C – 50°C .

    • Why? Standard settings (80°C+) will evaporate the solvent and your spirocyclic amine. Lower temperatures preserve the semi-volatile analyte particles.

  • Gain (Sensitivity): Start low. ELSD signal saturates easily.

  • Gas Flow (Nitrogen): 1.2 – 1.6 L/min.

    • Optimization: Lower gas flow produces larger droplets

      
       larger dried particles 
      
      
      
      higher scattering signal.
Part 3: Validation Protocol (ICH Q2 Aligned)

ELSD response is non-linear .[4] The scattering intensity (


) relates to mass (

) via the power law:

. Therefore, you cannot use a simple

linear regression.
Step 1: Linearity (The Log-Log Plot)
  • Prepare a stock solution of the spirocyclic amine (e.g., 1.0 mg/mL).

  • Prepare 5 dilutions spanning 0.05 mg/mL to 1.0 mg/mL.

  • Inject in triplicate.

  • Data Treatment: Plot

    
     vs. 
    
    
    
    .
    • Acceptance Criteria:

      
       on the log-log plot.
      
    • Slope (

      
      ): Typically ranges between 1.2 and 1.6.
      
Step 2: Limit of Detection (LOD) & Quantitation (LOQ)

Because the response is non-linear, the standard "Signal-to-Noise ratio of 3:1" method is an approximation.

  • Protocol: Inject progressively lower concentrations until the peak height is approx. 3x the baseline noise (ASTM method).[5]

  • Target: For purity validation, LOQ should be

    
     of the target concentration.
    
Step 3: Precision (Repeatability)

ELSD is inherently less precise than UV due to the nebulization process.

  • Protocol: 6 injections at 100% test concentration.

  • Acceptance: RSD

    
     (Strict) or 
    
    
    
    (Acceptable for early discovery).
Part 4: Visualizing the Workflow
Diagram 1: Detector Selection Logic

This decision matrix helps researchers decide when to deploy ELSD over standard UV or MS techniques.

DetectorSelection Start Start: Analyte Characterization CheckChrom Does molecule have conjugated pi-system? Start->CheckChrom UV Use HPLC-UV (PDA) (Standard Method) CheckChrom->UV Yes CheckVolatile Is molecule volatile? CheckChrom->CheckVolatile No (e.g., Spirocycles) GC Use GC-FID/MS CheckVolatile->GC Yes CheckQuant Is Quantitative Purity Required? CheckVolatile->CheckQuant No (Semi-volatile/Solid) MS Use LC-MS (Qualitative ID Only) CheckQuant->MS No (ID only) ELSD Use HPLC-ELSD (Universal Quantitation) CheckQuant->ELSD Yes (Purity %)

Caption: Decision matrix for selecting ELSD for non-chromophoric spirocyclic amines.

Diagram 2: The ELSD Signal Mechanism

Understanding the physics of the detector is crucial for troubleshooting semi-volatile loss.

ELSDMechanism cluster_warning Critical Control Point HPLC HPLC Column (Eluent + Analyte) Nebulizer Nebulizer (N2 Gas + Spray) HPLC->Nebulizer Liquid Flow DriftTube Heated Drift Tube (Solvent Evaporation) Nebulizer->DriftTube Aerosol Mist Detection Detection Chamber (Laser Scattering) DriftTube->Detection Dry Particles (Critical Step) Signal Signal Output (Proportional to Mass) Detection->Signal Scattered Light

Caption: ELSD workflow. The Drift Tube temperature is the critical control point for semi-volatile amines.

References
  • Reach Separations. (2024). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MDPI. (2025). Quantifying Fermentable Sugars: Development and Validation of a Reliable HPLC-ELSD Method. Retrieved from [Link]

Sources

Technical Guide: Lipophilicity (LogD) Comparison of Spiro Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" strategy—increasing the fraction of sp3-hybridized carbons (


)—is a cornerstone of modern drug design. Spirocyclic scaffolds, particularly spiro[3.3]heptanes  and spirooxetanes , have emerged as premier bioisosteres for traditional flat aromatic or saturated rings (e.g., phenyl, cyclohexyl, piperidinyl).

While the geometric advantages of spirocycles (vector orthogonality) are well-documented, their impact on Lipophilicity (LogD) is often counter-intuitive. This guide provides an objective analysis of how switching to spiro scaffolds affects LogD


, driven by experimental data and mechanistic causality (solvation effects and pKa modulation).

Scientific Rationale: Dimensionality & Distribution

The LogD vs. LogP Distinction

For ionizable spirocycles (amines), comparing LogP (intrinsic lipophilicity) is insufficient. You must evaluate LogD


  (distribution coefficient at physiological pH), which accounts for the ionization state.


Crucial Insight: Many spirocyclic amines (e.g., azaspiro[3.3]heptanes) exhibit lower LogD


 values than their piperidine counterparts not because they are intrinsically less lipophilic, but because they are more basic  (higher pKa), leading to a higher fraction of the ionized, water-soluble species at pH 7.4.
Structural Evolution & Vector Alignment

Spirocycles offer a "twisted" topology. Unlike the chair conformation of cyclohexane, which places substituents in axial/equatorial positions, spiro[3.3]heptanes place substituents on orthogonal axes. This disrupts the solvation shell and reduces the "grease ball" effect observed in globular lipophilic groups.

Visualization: The Scaffold Evolution

The following diagram illustrates the transition from 2D aromatic systems to 3D spirocyclic systems and the resulting vector changes.

SpiroEvolution cluster_effect Physicochemical Impact Phenyl Phenyl Ring (Flat, 2D) High Aromaticity Cyclohexane Cyclohexane (Flexible, 3D) High Lipophilicity Phenyl->Cyclohexane Saturation (+H2, +LogP) Spiro Spiro[3.3]heptane (Rigid, 3D) Orthogonal Vectors Cyclohexane->Spiro Ring Contraction (Vector Twist) Oxetane Spirooxetane (Polar, 3D) LogD Lowering Spiro->Oxetane Heteroatom Insertion (H-bond Acceptor)

Figure 1: Structural evolution from planar aromatics to rigid spirocycles, highlighting the design trajectory for physicochemical optimization.

Comparative Analysis: Experimental Data

Case Study A: Azaspiro[3.3]heptane vs. Piperidine

Replacing a piperidine ring with an azaspiro[3.3]heptane is a standard tactic to alter metabolic stability and patentability.

The Data Trend: Replacing a piperidine with a 2-azaspiro[3.3]heptane typically lowers LogD


  by 0.4 – 1.0 units, despite the addition of a carbon atom (in some bridges) or similar carbon count. This is primarily driven by the pKa shift . The strained azetidine rings in the spiro system often increase the basicity of the nitrogen, ensuring a higher percentage of the molecule is protonated at pH 7.4.
Scaffold TypeStructure

LogD

(vs Parent)
Mechanism of Action
Piperidine Parent (6-membered)Reference (0.0)Standard chair conformation.
2-Azaspiro[3.3]heptane Spiro (4,4-fused)-0.4 to -1.0 Basicity Effect: Increased pKa leads to higher ionization at pH 7.4.
1-Azaspiro[3.3]heptane Spiro (Isomer)-1.2 to -1.6 Solvation: More compact solvation shell; often higher metabolic stability than 2-isomer.
N-linked Spiro N-Spiro connection+0.2 to +0.5 Exception: If N is the spiro-junction, basicity drops, increasing neutral fraction and LogD.[1]

Data aggregated from Burkhard et al. and recent internal benchmarking studies [1, 2].

Case Study B: Spirooxetane vs. Gem-Dimethyl

The spirooxetane (an oxetane ring spiro-fused to a cycle) is a "polar hydrophobe." It is lipophilic enough to cross membranes but polar enough to reduce LogD compared to all-carbon surrogates.

The Data Trend: Spirooxetanes are superior to gem-dimethyl groups for lowering LogD while maintaining steric bulk.

Scaffold A (Lipophilic)Scaffold B (Spiro-Bioisostere)LogD ComparisonPhysical Property Impact
Gem-Dimethyl (

)
Spirooxetane Oxetane is ~1.0 unit lower High polarity of oxygen; reduced metabolic clearance (blocks P450 sites).
Cyclobutyl Spirooxetane Oxetane is ~0.8 unit lower Introduction of H-bond acceptor (oxygen) reduces lipophilicity significantly.
Morpholine 2-Oxa-6-azaspiro[3.3]heptane Comparable / Slight Decrease Maintains polarity but increases 3D rigidity (Fsp3).

Experimental Protocol: High-Throughput LogD Determination

While the "Shake-Flask" method is the absolute gold standard, it is too slow for SAR cycles. The industry standard described below uses Chromatographic Hydrophobicity Index (CHI) LogD , which correlates retention time on a C18 column to LogD via calibration standards.

Principle

Retention time (


) on a reverse-phase HPLC column is measured at pH 7.4. A calibration curve using standards with known LogD values (e.g., Theophylline, Phenylbutazone, Anisole) converts 

to CHI, which is then transformed to LogD.
Workflow Diagram

HPLC_LogD Start Compound Stock (10 mM in DMSO) Prep Sample Prep Dilute to 0.25 mM in 50:50 ACN:Water Start->Prep HPLC UPLC-MS Analysis Column: C18 BEH (50 x 2.1mm) Mobile Phase: 10mM NH4OAc (pH 7.4) / ACN Prep->HPLC Calib Calibration Standards Mix of 10 known LogD cmpds (Low to High Lipophilicity) Calib->HPLC External Std Data Data Processing Extract Retention Time (tR) Calculate CHI value HPLC->Data Result Final Output LogD(7.4) = 0.0525 * CHI - 1.467 Data->Result

Figure 2: High-Throughput CHI LogD determination workflow using UPLC-MS.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a mixture of 10 calibration standards ranging from hydrophilic (Theophylline, LogD -0.02) to lipophilic (Progesterone, LogD 3.87).

    • Dissolve in DMSO to 10 mM.

  • Chromatography Conditions:

    • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.4).

    • Mobile Phase B: Acetonitrile.[2][3]

    • Gradient: 0% B to 100% B over 3.5 minutes (fast gradient).

  • Calculation:

    • Plot the CHI values of standards against their retention times.

    • Derive the linear regression equation:

      
      .
      
    • Convert CHI to LogD using the standard transformation:

      
       (Note: Coefficients may vary slightly based on specific column/system calibration).
      

Strategic Recommendations

When selecting between spiro-bioisosteres, apply the following decision matrix:

  • Use 2-Azaspiro[3.3]heptane when:

    • You need to lower LogD of a piperidine analog.

    • You can tolerate (or desire) an increase in basicity (pKa typically rises by 1.0–1.5 units).

    • You need to escape a crowded IP space covered by simple 6-membered rings.

  • Use Spirooxetane when:

    • You are replacing a gem-dimethyl or cyclobutyl group.

    • You need to lower LogD significantly without introducing a basic center (remains neutral).

    • You require a hydrogen bond acceptor to interact with a solvent-exposed region of the protein pocket.

  • Cautionary Note:

    • Spirocycles increase molecular complexity and synthetic difficulty. Ensure the synthetic route is scalable before committing to the scaffold for late-stage lead optimization.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters.

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews.

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI) as a Measure of Lipophilicity. Journal of Chromatography A.

  • Stepan, A. F., et al. (2011). Application of the Spiro[3.3]heptane Scaffold to the Design of Potent and Metabolically Stable Inhibitors. Journal of Medicinal Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.